Enp maltoheptaoside

Description

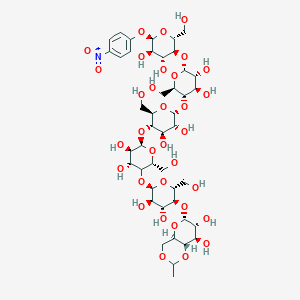

p-Nitrophenyl-α-maltoheptaoside (C₃₉H₆₃NO₃₂) is a synthetic oligosaccharide derivative widely used in enzymatic studies, particularly for analyzing α-amylase activity and carbohydrate transport systems. Structurally, it consists of seven glucose units linked via α-1,4 glycosidic bonds, terminated by a p-nitrophenyl group. This chromogenic substrate releases p-nitrophenol upon hydrolysis, enabling spectrophotometric detection of enzyme kinetics .

Its primary applications include:

Propriétés

Numéro CAS |

119330-13-1 |

|---|---|

Formule moléculaire |

C44H67NO33 |

Poids moléculaire |

1138 g/mol |

Nom IUPAC |

(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

InChI |

InChI=1S/C44H67NO33/c1-12-65-11-20-38(66-12)26(56)32(62)44(73-20)78-37-19(10-50)72-43(31(61)25(37)55)77-36-18(9-49)71-42(30(60)24(36)54)76-35-17(8-48)70-41(29(59)23(35)53)75-34-16(7-47)69-40(28(58)22(34)52)74-33-15(6-46)68-39(27(57)21(33)51)67-14-4-2-13(3-5-14)45(63)64/h2-5,12,15-44,46-62H,6-11H2,1H3/t12?,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39+,40-,41-,42-,43-,44-/m1/s1 |

Clé InChI |

WXRSFQBPFIARRL-LCWRKSLESA-N |

SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |

SMILES isomérique |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |

SMILES canonique |

CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |

Synonymes |

4,6-ethylidene-4-nitrophenyl maltoheptaoside ENP maltoheptaoside |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis and Amylase Activity Detection

BPNPG7 demonstrates selective cleavage by endo-acting α-amylases while resisting degradation by exo-acting enzymes like amyloglucosidase or β-amylase due to its terminal blocking group . Upon α-amylase action, the substrate releases a nitrophenyl oligosaccharide intermediate, which undergoes rapid hydrolysis by thermostable α-glucosidase to yield p-nitrophenol (detectable at 400 nm) and glucose .

Key parameters of this reaction system:

| Parameter | Value/Description |

|---|---|

| Detection wavelength | 400 nm (phenolate ion) |

| Activity unit definition | 1 Ceralpha unit = 1 µmol p-nitrophenol/min |

| Enzyme specificity | Endo-acting α-amylases only |

This assay system shows consistent performance across α-amylases from Bacillus stearothermophilus (95-115 U/mg) and Paenibacillus macerans (0.13 U/mg α-CD hydrolysis activity) .

Cyclodextrin Glucanotransferase (CGTase)-Mediated Coupling

BPNPG7 participates in enzymatic glycosylation reactions catalyzed by CGTases from extremophile bacteria:

Comparative CGTase performance :

| Source Organism | Coupling Activity (U/mg) | α-CD Hydrolysis (U/mg) | Primary Product |

|---|---|---|---|

| Paenibacillus macerans | 105 ± 3 | 0.13 ± 0.02 | β-dodecyl maltooctaoside |

| Thermoanaerobacter sp. | 112 ± 5 | 4.7 ± 0.3 | Polydisperse alkyl glycosides |

| Carboxydocella sp. (CspCGT13) | 98 ± 4 | 10.5 ± 0.8 | Extended-chain glycosides |

The Paenibacillus CGTase produces β-dodecyl maltooctaoside with 89% yield due to minimal disproportionation activity, while Carboxydocella sp. CGTase creates longer-chain products through enhanced secondary reactions .

Stability Under Analytical Conditions

The blocking group confers exceptional stability:

These properties make BPNPG7 invaluable for precise enzyme activity measurements in complex biological matrices. Current research focuses on engineering thermostable CGTases to improve glycosylation efficiency and developing continuous-flow systems for large-scale alkyl glycoside production .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Maltoheptaoside derivatives share a maltooligosaccharide backbone but differ in terminal modifications, influencing their biochemical utility. Key compounds include:

Kinetic Performance

Substrate Affinity :

- Inhibition Sensitivity: Acarbose (a known α-amylase inhibitor) has similar IC₅₀ values for p-nitrophenyl-α-maltoheptaoside (2.37 ± 0.11 µM), amylose (2.08 ± 0.01 µM), and amylopectin (3.71 ± 0.12 µM) . Polyphenols (e.g., epigallocatechin gallate) are weaker inhibitors of maltoheptaoside hydrolysis (<50% inhibition) compared to amylose (IC₅₀ = 20.41 ± 0.25 µM) .

Advantages and Limitations

p-Nitrophenyl-α-maltoheptaoside :

- 2-Chloro-4-nitrophenyl-β-D-maltoheptaoside: Pros: Improved resistance to non-target enzymes (e.g., glucosidases), making it ideal for clinical diagnostics . Cons: Synthetic complexity increases production costs .

Blocked p-nitrophenyl maltoheptaoside (S1) :

Key Research Findings

Enzymatic Hydrolysis Efficiency

- Human α-amylase activity : Hydrolysis rates of p-nitrophenyl-α-maltoheptaoside correlate with starch hydrolysis, validating its use as a substrate surrogate .

- Carbohydrate competition : High concentrations of maltose or glucose reduce α-amylase activity toward blocked p-nitrophenyl maltoheptaoside by 40–60%, highlighting substrate binding competition .

Clinical and Industrial Relevance

- Diagnostics: 2-Chloro-4-nitrophenyl derivatives are standardized in clinical kits for pancreatic α-amylase measurement due to their specificity .

- Drug development : Maltoheptaoside-based assays identify α-amylase inhibitors (e.g., acarbose analogs) for diabetes management .

Data Tables

Table 1: Kinetic Parameters of Maltoheptaoside Derivatives

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Application |

|---|---|---|---|

| p-Nitrophenyl-α-maltoheptaoside | 0.25 | 12.4 | E. coli transport studies |

| 2-Chloro-4-nitrophenyl-β-D-maltoheptaoside | 0.18 | 9.8 | Clinical α-amylase assays |

Table 2: Inhibition Profiles (IC₅₀ Values)

| Inhibitor | p-Nitrophenyl-α-maltoheptaoside (µM) | Amylose (µM) | Amylopectin (µM) |

|---|---|---|---|

| Acarbose | 2.37 ± 0.11 | 2.08 ± 0.01 | 3.71 ± 0.12 |

| Epigallocatechin gallate | >50 | 20.41 ± 0.25 | 30.15 ± 2.05 |

Q & A

Q. What methodologies are recommended for characterizing the structural properties of Enp maltoheptaoside in enzymatic studies?

To characterize Enp maltoheptaoside, researchers should employ techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. These methods ensure precise identification and validation of the compound’s structural integrity. Experimental protocols should align with reproducibility standards, including detailed documentation of synthesis steps and solvent systems .

Q. How can researchers design assays to evaluate Enp maltoheptaoside’s role as a substrate or inhibitor in α-amylase activity?

A comparative approach using maltoheptaoside hydrolysis (via chromatographic detection) and starch hydrolysis (via reducing sugar analysis) is critical. For example, inhibition studies should measure IC50 values using substrates like amylose and amylopectin alongside maltoheptaoside to distinguish direct enzyme inhibition from substrate complexation effects. This dual-method design reduces experimental bias and clarifies mechanistic pathways .

What criteria should guide the formulation of research questions on Enp maltoheptaoside’s biochemical interactions?

Research questions must be specific, measurable, and hypothesis-driven. For instance:

- "Does Enp maltoheptaoside exhibit competitive or non-competitive inhibition of human α-amylase under physiological pH conditions?" Avoid broad inquiries; instead, focus on variables such as pH, temperature, and substrate concentration. Validate questions through pilot studies to ensure methodological feasibility .

Advanced Research Questions

Q. How should discrepancies in Enp maltoheptaoside’s inhibitory efficacy across different experimental models be resolved?

Contradictory data, such as weaker inhibition observed with maltoheptaoside compared to starch substrates, require systematic validation:

Q. What advanced techniques are essential for ensuring reproducibility in Enp maltoheptaoside synthesis and bioactivity studies?

Reproducibility hinges on:

- Standardized protocols : Detailed synthesis steps, including reaction times, catalysts, and purification methods.

- Analytical validation : Use of internal standards in HPLC and cross-validated NMR spectra.

- Data transparency : Reporting raw datasets, error margins, and negative results in supplementary materials to enable peer validation .

Q. How can researchers integrate multi-omics approaches to explore Enp maltoheptaoside’s broader biological impacts?

Combine transcriptomic, proteomic, and metabolomic analyses to map systemic effects. For example:

- Use RNA-seq to identify gene expression changes in α-amylase pathways post-treatment.

- Pair with LC-MS/MS to quantify metabolite shifts in carbohydrate metabolism. This integrative strategy addresses gaps in single-method studies and reveals context-dependent mechanisms .

Methodological Frameworks

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of Enp maltoheptaoside?

Non-linear regression models (e.g., log-dose vs. response) are ideal for calculating IC50/EC50 values. Tools like GraphPad Prism or R-based packages (e.g., drc) enable robust curve fitting. Include confidence intervals and outlier analysis to strengthen validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.